4-Iodonaphthalene-1-carboxylic acid
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Overview
Description
4-Iodonaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7IO2 and a molecular weight of 298.08 g/mol It is a derivative of naphthalene, where an iodine atom is substituted at the 4-position and a carboxylic acid group is attached at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodonaphthalene-1-carboxylic acid typically involves the iodination of naphthalene derivatives followed by carboxylation. One common method includes the reaction of 4-iodonaphthalene with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst . Another approach involves the use of organometallic intermediates, where the halogenated naphthalene undergoes a Grignard reaction followed by carbonation .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using iodine and suitable solvents, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Iodonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl) in the presence of an alcohol.
Major Products
Substitution: Various substituted naphthalene derivatives.
Reduction: 4-Iodonaphthalene-1-methanol.
Esterification: 4-Iodonaphthalene-1-carboxylate esters.
Scientific Research Applications
4-Iodonaphthalene-1-carboxylic acid has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Iodonaphthalene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in organic synthesis, it may act as an electrophile in substitution reactions. In biological systems, it may interact with proteins or nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromonaphthalene-1-carboxylic acid
- 4-Chloronaphthalene-1-carboxylic acid
- 4-Fluoronaphthalene-1-carboxylic acid
Uniqueness
4-Iodonaphthalene-1-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make it a more reactive electrophile in substitution reactions, and it can also participate in specific interactions with other molecules that are not possible with smaller halogens .
Properties
CAS No. |
91059-41-5 |
---|---|
Molecular Formula |
C11H7IO2 |
Molecular Weight |
298.08 g/mol |
IUPAC Name |
4-iodonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7IO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14) |
InChI Key |
IKUGXOILLMFCRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)C(=O)O |
Origin of Product |
United States |
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